m-PEG9-bromide
Overview
Description
m-PEG9-bromide: is a polyethylene glycol (PEG) derivative that contains a bromide group. The bromide group is a very good leaving group for nucleophilic substitution reactions, making this compound a valuable reagent in organic synthesis . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, which is beneficial for various applications in chemistry and biology .
Mechanism of Action
Target of Action
m-PEG9-bromide is a PEG linker containing a bromide group . The bromide (Br) group in this compound is a very good leaving group for these reactions .
Mode of Action
The mode of action of this compound involves the bromide group being displaced in a nucleophilic substitution reaction . This allows the PEG linker to be covalently attached to a variety of molecules, enhancing their properties such as solubility in aqueous media .
Biochemical Pathways
Instead, it modifies other molecules to enhance their properties and potentially affect their interactions within biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the molecule it is linked to. The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could enhance the bioavailability of the linked molecule.
Result of Action
The primary result of this compound’s action is the modification of target molecules to enhance their properties, such as solubility in aqueous media . This can potentially enhance the efficacy of the target molecule in its intended application.
Action Environment
The action of this compound is influenced by the presence of nucleophiles for the substitution reaction . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous environments , potentially enhancing the action, efficacy, and stability of this compound and the linked molecule in such environments.
Biochemical Analysis
Biochemical Properties
m-PEG9-bromide, as a PEG linker, plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The bromide group in this compound acts as a leaving group in nucleophilic substitution reactions
Cellular Effects
The cellular effects of this compound are not directly observed as it is a part of larger molecules like PROTACs . The influence of this compound on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, would be indirect and dependent on the specific PROTAC it is part of.
Molecular Mechanism
This compound itself does not exert effects at the molecular level . Its role is primarily as a linker in the formation of PROTACs . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would be characteristics of the PROTAC, not the this compound linker itself.
Temporal Effects in Laboratory Settings
As a component of PROTACs, its stability and degradation would be influenced by the overall stability of the PROTAC .
Dosage Effects in Animal Models
As a component of PROTACs, its effects would be dependent on the specific PROTAC and its dosage .
Metabolic Pathways
As a component of PROTACs, its involvement in metabolic pathways would be dependent on the specific PROTAC .
Transport and Distribution
As a component of PROTACs, its transport and distribution would be dependent on the specific PROTAC .
Subcellular Localization
As a component of PROTACs, its subcellular localization would be dependent on the specific PROTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-bromide typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a brominating agent. One common method is the reaction of m-PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar brominating agents. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: m-PEG9-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group . These reactions can be classified as either S_N1 or S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles that react with this compound include thiols, amines, and alkoxides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM).
Major Products: The major products formed from these reactions are typically m-PEG derivatives with the nucleophile attached to the PEG chain. For example, the reaction with a thiol nucleophile would yield a thioether-linked PEG derivative .
Scientific Research Applications
Chemistry: m-PEG9-bromide is widely used as a linker in the synthesis of complex molecules, including drugs and polymers. Its ability to undergo nucleophilic substitution makes it a versatile reagent for attaching various functional groups to the PEG chain .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The PEGylation of these biomolecules can improve their solubility, stability, and bioavailability, making them more suitable for therapeutic applications .
Medicine: this compound is used in the development of drug delivery systems. The PEGylation of drugs can enhance their pharmacokinetic properties, reduce immunogenicity, and prolong their circulation time in the bloodstream.
Industry: In industrial applications, this compound is used in the production of various PEGylated products, including surfactants, lubricants, and coatings. Its ability to improve the solubility and stability of these products makes it valuable in various manufacturing processes .
Comparison with Similar Compounds
m-PEG4-bromide: A shorter PEG chain with similar reactivity but different solubility and physical properties.
m-PEG2-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a bromide group, used for amine coupling reactions.
m-PEG4-NHS ester: Similar to m-PEG2-NHS ester but with a longer PEG chain.
Uniqueness: m-PEG9-bromide is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful for applications requiring high solubility and biocompatibility .
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCGSZTSMUNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39BrO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125562-30-3 | |
Record name | 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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